molecular formula C18H15N3O4 B2868919 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034533-50-9

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2868919
CAS No.: 2034533-50-9
M. Wt: 337.335
InChI Key: BDIRBDXOLWDNET-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a chemical compound identified as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a crucial enzyme in the DNA damage response pathway . PARP1 facilitates the repair of single-strand DNA breaks, and its inhibition is a validated anticancer strategy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations . This compound was developed from a 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide lead structure through structure-based design and virtual screening efforts . By inhibiting PARP1, this compound can induce synthetic lethality in DNA repair-deficient cancer cells, providing a targeted therapeutic approach in oncology research . It is supplied for Research Use Only and is a valuable tool for studying DNA repair mechanisms, cancer biology, and for the in vitro evaluation of novel combination therapies. Researchers can use this compound to explore chemosensitization and the reversal of drug resistance in various cancer models.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-18(12-3-1-4-15-17(12)25-10-9-24-15)21-11-13-16(20-7-6-19-13)14-5-2-8-23-14/h1-8H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIRBDXOLWDNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anti-cancer and anti-microbial properties, as well as its mechanism of action.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Furan ring : Known for its role in various biological activities.
  • Pyrazine moiety : Often associated with anti-cancer properties.
  • Dihydrobenzo[b][1,4]dioxine : Imparts stability and potential interaction sites for biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-cancer and anti-microbial activities. Below are detailed findings from various studies.

Anti-Cancer Activity

  • Cell Lines Tested : The compound has been tested on various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).
    Cell LineIC50 (µM)Reference
    HepG215.0
    Huh-712.5
    MCF-720.0
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and CDK4. It also upregulates pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins like Bcl-2.
  • Structure-Activity Relationship (SAR) : Modifications to the furan and pyrazine rings have been explored to enhance potency. Electron-donating groups on the phenyl ring significantly increase anti-cancer activity due to improved electron density facilitating interactions with biological targets .

Anti-Microbial Activity

  • Pathogens Tested : The compound has shown activity against both bacterial and fungal strains, including E. coli, S. aureus, and C. albicans.
    MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
    E. coli250
    S. aureus200
    C. albicans300
  • Methodology : The disk diffusion method was employed to assess antimicrobial efficacy, demonstrating clear zones of inhibition around treated areas compared to controls.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Study on Pyrazine Derivatives : A study highlighted the anti-cancer properties of pyrazine derivatives where modifications led to enhanced cytotoxicity against various cancer cell lines . This supports the hypothesis that structural modifications can optimize the activity of this compound.
  • Antimicrobial Research : Another investigation focused on furan-containing compounds showing promising results against resistant bacterial strains, suggesting a broader application for this class of compounds in treating infections .

Comparison with Similar Compounds

Structural Analogues with Pyrazine Carboxamide Moieties

Key Compounds :

  • 5-(Alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., 1a–1e in )
  • Target Compound : N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Feature Target Compound Pyrazine Carboxamides (1a–1e)
Core Structure 2,3-Dihydrobenzo[b][1,4]dioxine linked to pyrazine-furan Pyrazine ring with alkylamino and trifluoromethylphenyl groups
Substituents Furan-2-yl at pyrazine C3; benzodioxane at carboxamide Alkylamino (C3–C7 chains) at pyrazine C5; trifluoromethylphenyl
Molecular Weight Not explicitly reported Ranges from ~330–400 g/mol (e.g., 1a: C15H16F3N5O, MW 347.3)
Synthetic Yield Not reported High yields (76–98%)
Melting Point Not reported 128–156°C (e.g., 1c: 128–129°C)

Key Differences :

  • The furan substituent may confer distinct electronic effects compared to alkylamino chains, influencing solubility and binding affinity.

Dihydrobenzo[b][1,4]dioxine Derivatives

Key Compounds :

  • BD289215 : N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
  • *7-(N,N-Dimethylsulfamoyl)-N-((1-methylpyrrolidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Feature Target Compound BD289215
Carboxamide Substituent Pyrazine-furan-methyl group Pyrrolidin-2-ylmethyl group
Functional Groups Furan, pyrazine, benzodioxane Pyrrolidine, sulfamoyl (in other derivatives)
Biological Activity Not reported Antiviral (e.g., VEEV inhibition in )

Key Differences :

  • Substituents on the carboxamide nitrogen dramatically alter physicochemical properties. For example, the pyrrolidinyl group in BD289215 may enhance water solubility (as a hydrochloride salt), whereas the pyrazine-furan moiety in the target compound could increase lipophilicity.

Heterocyclic Hybrids with Furan Substituents

Key Compounds :

  • AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
Feature Target Compound AZ331
Core Structure Benzodioxine-pyrazine-furan Dihydropyridine with furyl and thioether groups
Substituents Carboxamide linked to pyrazine-furan Methoxyphenyl, thioglycolate, cyano groups
Potential Applications Not reported Antimycobacterial (analogous to )

Key Differences :

  • The dihydropyridine core in AZ331 allows for redox activity, unlike the aromatic pyrazine-benzodioxine system in the target compound.

Spectroscopic Characterization

Compound Type Target Compound Pyrazine Carboxamides (1a–1e) Dihydrobenzo Dioxine Derivatives
NMR Not reported $^1$H and $^13$C NMR for all compounds Full $^1$H, $^13$C, and ESIMS data
Mass Spectrometry Not reported MS-ESI m/z confirmed ESIMS for molecular ion verification

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